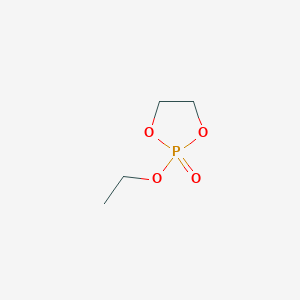
5-Methyl-2-thienylzinc bromide 0.5 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-thienylzinc bromide 0.5 M in Tetrahydrofuran: is an organozinc compound used in organic synthesis. It is a solution of 5-Methyl-2-thienylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-thienylzinc bromide typically involves the reaction of 5-Methyl-2-thienyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
5-Methyl-2-thienyl bromide+Zn→5-Methyl-2-thienylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction parameters, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere. The typical reagents include palladium acetate or nickel chloride, along with a phosphine ligand.
Addition Reactions: These reactions often involve electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-Methyl-2-thienylzinc bromide is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 5-Methyl-2-thienylzinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the production of complex organic molecules used in various applications.
Wirkmechanismus
The mechanism by which 5-Methyl-2-thienylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as cross-coupling, by transferring the 5-Methyl-2-thienyl group to an electrophile. The presence of a catalyst, such as palladium or nickel, facilitates the reaction by forming a transient complex with the organozinc intermediate, thereby enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-Thienylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
- Phenylzinc bromide
Comparison: Compared to these similar compounds, 5-Methyl-2-thienylzinc bromide offers unique reactivity due to the presence of the methyl group on the thienyl ring. This methyl group can influence the electronic properties of the compound, potentially leading to different reactivity patterns and selectivity in reactions. For instance, the methyl group can provide steric hindrance, which can affect the approach of electrophiles and the overall reaction outcome.
Eigenschaften
IUPAC Name |
bromozinc(1+);5-methyl-2H-thiophen-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.BrH.Zn/c1-5-3-2-4-6-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGMETRBMOEAQF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]S1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233318-32-5 |
Source


|
| Record name | 1233318-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














